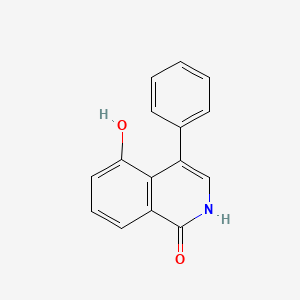![molecular formula C17H11NO B11870116 2-Phenylfuro[3,2-C]quinoline](/img/structure/B11870116.png)
2-Phenylfuro[3,2-C]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylfuro[3,2-C]quinoline is a heterocyclic compound that features a fused ring system combining a furan ring and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylfuro[3,2-C]quinoline typically involves the cyclization of appropriate precursors. One common method is the Rap–Stoermer reaction, which involves the reaction of 3-acetyl-4-hydroxyquinolin-2-one with α-halocarbonyl compounds . This method can be performed under conventional heating or microwave irradiation to enhance yield and reduce reaction time.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenylfuro[3,2-C]quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, aryl halides, and organometallic compounds are employed under conditions such as catalytic hydrogenation or Friedel-Crafts alkylation.
Major Products
Scientific Research Applications
2-Phenylfuro[3,2-C]quinoline has been studied for its applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research indicates its use in developing new therapeutic agents for diseases such as malaria and tuberculosis.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 2-Phenylfuro[3,2-C]quinoline and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in medicinal applications, it may inhibit the activity of enzymes critical for the survival of pathogens, thereby exerting its antimicrobial effects. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Furo[2,3-b]quinoline: Another furoquinoline derivative with similar structural features but different biological activities.
Pyrano[3,2-c]quinoline: A related compound with a pyran ring instead of a furan ring, showing distinct chemical properties and applications.
Uniqueness
This compound stands out due to its unique fused ring system, which imparts specific electronic and steric properties. These properties make it a valuable scaffold for designing new molecules with desired biological activities and material properties.
Properties
Molecular Formula |
C17H11NO |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-phenylfuro[3,2-c]quinoline |
InChI |
InChI=1S/C17H11NO/c1-2-6-12(7-3-1)16-10-13-11-18-15-9-5-4-8-14(15)17(13)19-16/h1-11H |
InChI Key |
LALNIEATRTYBMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)C4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Methyl-5-nitroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11870036.png)
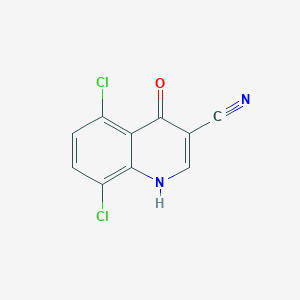
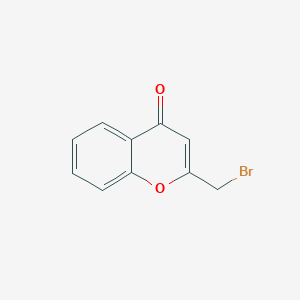
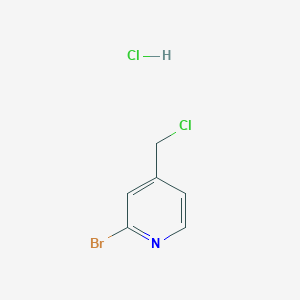
![1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine](/img/structure/B11870051.png)
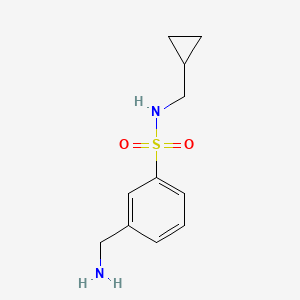
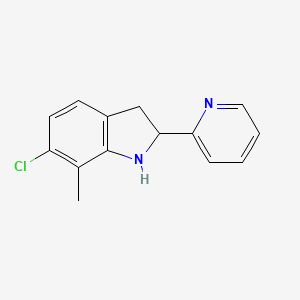
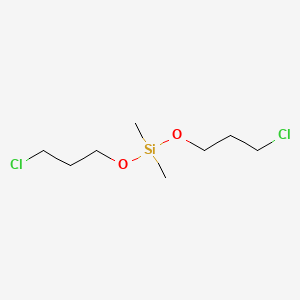

![2-Cyclopentyl-2,8-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11870079.png)



